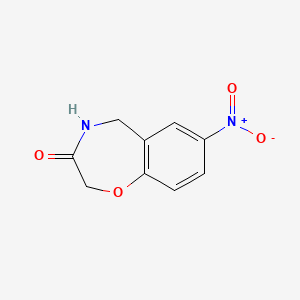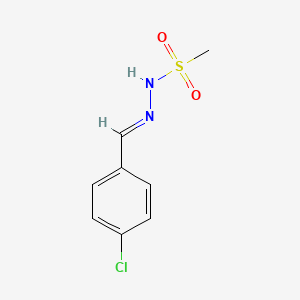![molecular formula C19H19N3O2S B5512525 5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)
5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.11979803 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a compound that can be synthesized through various chemical reactions involving thiazolo and pyrimidinone moieties. Its synthesis and subsequent reactions enable the formation of related fused heterocyclic systems, revealing its potential for diverse chemical applications. For instance, derivatives synthesized from reactions involving thiazolo and pyrimidinone have shown excellent biocidal properties, indicating their utility in developing antimicrobial agents (Youssef & Omar, 2007).
Biological Activity and Applications
The biological activities of compounds related to this compound have been extensively studied, revealing significant potential in various fields:
Antimicrobial and Antifungal Activities : Compounds synthesized with similar structural frameworks have demonstrated potent antimicrobial and antifungal activities. This suggests their potential application in developing new antibacterial and antifungal drugs (Maddila et al., 2016; El Azab & Abdel‐Hafez, 2015).
Anticancer Properties : Research into thiazolo[3,2-a]pyrimidinone derivatives has unveiled their potential antiproliferative activities against various cancer cell lines, highlighting their promise in cancer therapy (Nagaraju et al., 2020).
Antinociceptive and Anti-inflammatory Properties : Derivatives of thiazolopyrimidinone have shown significant antinociceptive and anti-inflammatory activities, which could be beneficial in developing treatments for pain and inflammation (Selvam et al., 2012).
Pesticidal Activities : Thiazole derivatives have exhibited strong larvicidal and fungicidal activities, suggesting their potential use in agricultural pest control (Choi et al., 2015).
Properties
IUPAC Name |
5-(3-methyl-3-phenylpiperidine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-19(14-6-3-2-4-7-14)8-5-9-21(13-19)17(24)15-12-16(23)20-18-22(15)10-11-25-18/h2-4,6-7,10-12H,5,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRZBFQQDUZDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC(=O)N=C3N2C=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)



![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)


![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)
![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)
![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)
